molecular formula C12H12N2O B2547924 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile CAS No. 341965-81-9

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile

Cat. No. B2547924
CAS RN: 341965-81-9
M. Wt: 200.241
InChI Key: JBEMABAJEAKDHN-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile consists of a benzenecarbonitrile group attached to a 3,3-dimethyl-2-oxo-1-azetanyl group .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile:

Organic Synthesis

This compound is valuable in organic synthesis due to its reactivity and stability. Researchers use it as an intermediate in the synthesis of more complex molecules. Its azetidine ring and nitrile group make it a versatile precursor in the construction of various organic frameworks .

Material Science

In material science, 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is studied for its potential in creating new materials with unique properties. Its incorporation into polymers and other materials can enhance characteristics such as thermal stability, mechanical strength, and chemical resistance .

Catalysis Research

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is also studied in catalysis research. Its unique structure can act as a ligand or a catalyst in various chemical reactions, promoting more efficient and selective transformations in synthetic chemistry.

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Safety and Hazards

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is classified as acutely toxic via inhalation, dermal contact, and ingestion . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .

properties

IUPAC Name

3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-4-9(6-10)7-13/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEMABAJEAKDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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